molecular formula C12H30BrN2+ B1673144 Hexamethonium bromide CAS No. 55-97-0

Hexamethonium bromide

Cat. No. B1673144
Key on ui cas rn: 55-97-0
M. Wt: 282.28 g/mol
InChI Key: GBXQPDCOMJJCMJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07344696B2

Procedure details

37.38 g of 1,6-dibromohexane (purity=96%) and 82.35 g of trimethylamine solution (31-35% by weight in ethanol) are added to a 500 ml flask, and the necessary ethanol is immediately added for obtaining a suitable mixture of the different products that have been added while they are homogenised by magnetic stirring. The resulting mixture is kept at room temperature with constant stirring for 48 hours, and the solid that is formed is recovered by means of filtration and is thoroughly washed with ethyl acetate and diethyl ether. The white solid obtained is dried at room temperature for 12 hours.
Quantity
37.38 g
Type
reactant
Reaction Step One
Quantity
82.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
hexamethylene-bis(trimethylammonium)bromide

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]Br.[CH3:9][N:10]([CH3:12])[CH3:11]>C(O)C>[Br-:1].[CH3:9][N+:10]([CH3:12])([CH3:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][N+:10]([CH3:12])([CH3:11])[CH3:9].[Br-:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
37.38 g
Type
reactant
Smiles
BrCCCCCCBr
Name
Quantity
82.35 g
Type
reactant
Smiles
CN(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
are homogenised by magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for obtaining
ADDITION
Type
ADDITION
Details
a suitable mixture of the different products that
ADDITION
Type
ADDITION
Details
have been added while they
CUSTOM
Type
CUSTOM
Details
is kept at room temperature
STIRRING
Type
STIRRING
Details
with constant stirring for 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the solid that is formed
FILTRATION
Type
FILTRATION
Details
is recovered by means of filtration
WASH
Type
WASH
Details
is thoroughly washed with ethyl acetate and diethyl ether
CUSTOM
Type
CUSTOM
Details
The white solid obtained
CUSTOM
Type
CUSTOM
Details
is dried at room temperature for 12 hours
Duration
12 h

Outcomes

Product
Name
hexamethylene-bis(trimethylammonium)bromide
Type
Smiles
[Br-].C[N+](CCCCCC[N+](C)(C)C)(C)C.[Br-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.